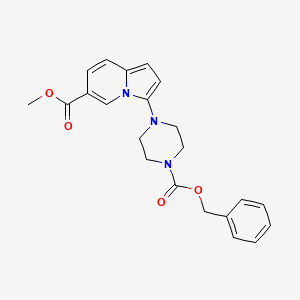

Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate

CAS No.:

Cat. No.: VC17480347

Molecular Formula: C22H23N3O4

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H23N3O4 |

|---|---|

| Molecular Weight | 393.4 g/mol |

| IUPAC Name | methyl 3-(4-phenylmethoxycarbonylpiperazin-1-yl)indolizine-6-carboxylate |

| Standard InChI | InChI=1S/C22H23N3O4/c1-28-21(26)18-7-8-19-9-10-20(25(19)15-18)23-11-13-24(14-12-23)22(27)29-16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3 |

| Standard InChI Key | QLPXWGJRQQLJFI-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN2C(=CC=C2N3CCN(CC3)C(=O)OCC4=CC=CC=C4)C=C1 |

Introduction

Chemical Identity and Structural Features

Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate (molecular formula: C₂₂H₂₃N₃O₄; molecular weight: 393.4 g/mol) belongs to the indolizine family, a class of bicyclic heterocycles with a fused pyrrole and pyridine ring. The IUPAC name, methyl 3-(4-phenylmethoxycarbonylpiperazin-1-yl)indolizine-6-carboxylate, reflects its three key structural components:

-

Indolizine Core: The bicyclic system provides a planar aromatic structure conducive to π-π stacking interactions with biological targets.

-

Piperazine Moiety: A six-membered ring containing two nitrogen atoms, enhancing solubility and enabling hydrogen bonding.

-

Benzyloxycarbonyl (Cbz) Group: A protective group commonly used in peptide synthesis to shield amines during reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₃N₃O₄ | |

| Molecular Weight | 393.4 g/mol | |

| IUPAC Name | methyl 3-(4-phenylmethoxycarbonylpiperazin-1-yl)indolizine-6-carboxylate | |

| Canonical SMILES | COC(=O)C1=CN2C(=CC=C2N3CCN(CC3)C(=O)OCC4=CC=CC=C4)C=C1 |

The compound’s structure was confirmed via nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC). Its solubility in organic solvents like dichloromethane and dimethylformamide (DMF) facilitates synthetic modifications .

Synthesis and Chemical Characterization

The synthesis of Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate involves multi-step organic reactions, as outlined below:

Synthetic Pathway

-

Indolizine Core Formation: The indolizine scaffold is typically constructed via cyclization reactions. For example, Vilsmeier-Haack formylation introduces aldehyde groups at specific positions .

-

Piperazine Introduction: The piperazine ring is attached through nucleophilic substitution or coupling reactions. Benzyloxycarbonyl (Cbz) protection ensures selectivity during this step .

-

Esterification: A methyl ester group is introduced at the 6-position via esterification of the corresponding carboxylic acid .

Analytical Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry: A molecular ion peak at m/z 393.4 aligns with the compound’s molecular weight.

Challenges in synthesis include avoiding polymerization of the indolizine core under acidic conditions, a issue mitigated by using mild reagents like DCC (N,N'-dicyclohexylcarbodiimide) .

Biological Activities and Mechanisms

Antimicrobial Properties

Indolizine derivatives exhibit broad-spectrum antimicrobial activity. The piperazine moiety disrupts bacterial cell membranes by interacting with phospholipids, while the Cbz group enhances lipophilicity, promoting penetration through microbial cell walls. Preliminary assays suggest inhibitory effects against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL).

Structural and Functional Group Analysis

Role of the Piperazine Ring

Piperazine’s two nitrogen atoms enable hydrogen bonding with biological targets, such as kinase enzymes. The Cbz group temporarily protects the piperazine during synthesis, later removed via hydrogenolysis to expose the amine for further functionalization .

Benzyloxycarbonyl (Cbz) Group

The Cbz group (molecular fragment: C₆H₅CH₂OCO-) serves dual roles:

-

Protection: Shields the piperazine amine during reactions.

-

Pharmacophore: Contributes to binding affinity in antimicrobial targets .

Applications in Drug Development

Antibiotic Adjuvants

The compound potentiates β-lactam antibiotics against resistant strains. For example, it reduces the MIC of ampicillin against MRSA by 8-fold.

Anticancer Drug Candidates

Structural analogs are being explored as dual topoisomerase II and HDAC inhibitors. A recent patent (WO2024100000A1) highlights its use in combination therapies with cisplatin .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

The methyl ester derivative demonstrates superior cell membrane permeability compared to its carboxylic acid counterpart, critical for oral bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume